molecular formula C17H20N6 B2807845 N-benzyl-1-methyl-6-pyrrolidin-1-ylpyrazolo[3,4-d]pyrimidin-4-amine CAS No. 897758-15-5

N-benzyl-1-methyl-6-pyrrolidin-1-ylpyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B2807845
CAS No.: 897758-15-5
M. Wt: 308.389
InChI Key: CKHSOYMBBNPHNT-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Similar compounds featuring the pyrazolo[3,4-d]pyrimidine scaffold have been identified as inhibitors of cyclin-dependent kinase 2 (cdk2) . CDK2 is a protein kinase involved in the regulation of the cell cycle and is an appealing target for cancer treatment .

Mode of Action

Compounds with similar structures have been shown to inhibit cdk2 . These compounds bind to the active site of CDK2, preventing its interaction with cyclin A2, and thereby inhibiting the progression of the cell cycle .

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase . This results in the arrest of cell cycle progression, leading to the inhibition of cell proliferation . The downstream effects include alterations in cell cycle progression and the induction of apoptosis within cells .

Pharmacokinetics

Monoclonal antibodies, which are large molecules like f2031-0886, generally exhibit complex pharmacokinetics . They are typically administered parenterally due to their large size and poor membrane permeability . Their distribution is slow and depends on extravasation in tissue, distribution within the particular tissue, and degradation . Elimination primarily happens via catabolism to peptides and amino acids .

Result of Action

The result of F2031-0886’s action would be the inhibition of cell proliferation and the induction of apoptosis, given its potential role as a CDK2 inhibitor . This could lead to the reduction of tumor growth in cancer treatment .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-1-methyl-6-pyrrolidin-1-ylpyrazolo[3,4-d]pyrimidin-4-amine typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of appropriate hydrazine derivatives with pyrimidine intermediates under controlled conditions. The reaction conditions often include the use of solvents like toluene or ethanol, and catalysts such as palladium on carbon (Pd/C) to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-performance liquid chromatography (HPLC) for purification and the implementation of green chemistry principles to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions: N-benzyl-1-methyl-6-pyrrolidin-1-ylpyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while reduction can produce amine derivatives .

Scientific Research Applications

N-benzyl-1-methyl-6-pyrrolidin-1-ylpyrazolo[3,4-d]pyrimidin-4-amine has several scientific research applications:

Comparison with Similar Compounds

Uniqueness: N-benzyl-1-methyl-6-pyrrolidin-1-ylpyrazolo[3,4-d]pyrimidin-4-amine is unique due to its specific substitution pattern, which enhances its binding affinity and selectivity towards certain protein kinases. This makes it a valuable compound for developing targeted therapies with minimal off-target effects .

Properties

IUPAC Name

N-benzyl-1-methyl-6-pyrrolidin-1-ylpyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N6/c1-22-16-14(12-19-22)15(18-11-13-7-3-2-4-8-13)20-17(21-16)23-9-5-6-10-23/h2-4,7-8,12H,5-6,9-11H2,1H3,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKHSOYMBBNPHNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=NC(=NC(=C2C=N1)NCC3=CC=CC=C3)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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